Octadecanoic acid, 12-hydroxy-, methyl ester, lithium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium methyl 12-oxidooctadecanoate is a chemical compound with the molecular formula C19H37LiO3. It is a lithium salt of a fatty acid derivative, specifically a methyl ester of 12-oxidooctadecanoic acid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium methyl 12-oxidooctadecanoate typically involves the reaction of 12-oxidooctadecanoic acid with lithium hydroxide in the presence of methanol. The reaction proceeds as follows:
Esterification: 12-oxidooctadecanoic acid is first esterified with methanol to form methyl 12-oxidooctadecanoate.
Lithiation: The methyl ester is then reacted with lithium hydroxide to form lithium methyl 12-oxidooctadecanoate.
The reaction conditions generally include a controlled temperature environment and the use of solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of lithium methyl 12-oxidooctadecanoate follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Lithium methyl 12-oxidooctadecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The lithium ion can be substituted with other cations in certain conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reactions with other metal salts can lead to the substitution of the lithium ion.
Major Products Formed
The major products formed from these reactions include various oxides, alcohols, and substituted metal salts .
Wissenschaftliche Forschungsanwendungen
Lithium methyl 12-oxidooctadecanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with cellular components.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of drug delivery.
Industry: It is used in the production of specialized lubricants and as an additive in various industrial processes .
Wirkmechanismus
The mechanism of action of lithium methyl 12-oxidooctadecanoate involves its interaction with molecular targets such as enzymes and cellular membranes. The lithium ion plays a crucial role in modulating the activity of these targets, leading to various biochemical effects. The compound can influence pathways related to lipid metabolism and signal transduction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 12-oxooctadecanoate: A similar compound with a methyl ester group but without the lithium ion.
Lithium stearate: Another lithium salt of a fatty acid, commonly used in lubricants and greases.
Uniqueness
Lithium methyl 12-oxidooctadecanoate is unique due to its specific structure, which combines the properties of a fatty acid derivative with the reactivity of a lithium salt. This combination allows it to participate in a wide range of chemical reactions and makes it suitable for diverse applications .
Eigenschaften
CAS-Nummer |
53422-16-5 |
---|---|
Molekularformel |
C19H37LiO3 |
Molekulargewicht |
320.5 g/mol |
IUPAC-Name |
lithium;18-methoxy-18-oxooctadecan-7-olate |
InChI |
InChI=1S/C19H37O3.Li/c1-3-4-5-12-15-18(20)16-13-10-8-6-7-9-11-14-17-19(21)22-2;/h18H,3-17H2,1-2H3;/q-1;+1 |
InChI-Schlüssel |
SLYRBTOYHKVOCK-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].CCCCCCC(CCCCCCCCCCC(=O)OC)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.